N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, benzene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Attachment of the benzene ring: The intermediate is then reacted with a benzene derivative, such as 4-propoxybenzene, under conditions that facilitate the formation of a stable bond.
Introduction of the sulfonamide group: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique electronic properties of the furan and thiophene rings make this compound of interest in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with various enzymes and receptors to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings contribute to its binding affinity, while the sulfonamide group can enhance its solubility and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide
- N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-ethoxybenzene-1-sulfonamide
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-2-9-22-15-5-7-17(8-6-15)25(20,21)19-12-16-11-14(13-24-16)18-4-3-10-23-18/h3-8,10-11,13,19H,2,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRMTGDIFIXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.